Patuletin

Description

This compound has been reported in Prosopis cineraria, Artemisia annua, and other organisms with data available.

structure given in first source; inhibits aldose reductase in rat lens

Structure

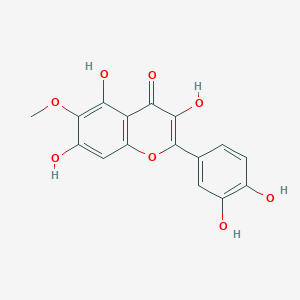

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O8/c1-23-16-9(19)5-10-11(13(16)21)12(20)14(22)15(24-10)6-2-3-7(17)8(18)4-6/h2-5,17-19,21-22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIFIYIEXODVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199864 | |

| Record name | Patuletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Patuletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

519-96-0 | |

| Record name | Patuletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Patuletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Patuletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PATULETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BNM33N01N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Patuletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

262 - 264 °C | |

| Record name | Patuletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Patuletin: A Technical Guide for Researchers

Abstract

Patuletin, a rare O-methylated flavonol, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Understanding its biosynthesis in plants is crucial for developing biotechnological production platforms and for the targeted engineering of crops with enhanced nutritional and medicinal properties. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and relevant experimental methodologies. The pathway involves the general flavonoid biosynthesis route to produce the precursor quercetin, followed by two specific modification steps: hydroxylation at the 6-position and subsequent methylation. This document summarizes the current knowledge, presents available data in a structured format, and offers detailed protocols for key experimental procedures to facilitate further research in this field.

Introduction to this compound and Its Biosynthesis

This compound is a 6-methoxyquercetin, a flavonoid that features an additional methoxy group on the A ring compared to the common flavonol quercetin. This structural modification is associated with a range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. The biosynthesis of this compound in plants begins with the well-established phenylpropanoid pathway, which provides the precursors for the general flavonoid pathway. The core of this compound synthesis diverges from the mainstream flavonoid pathway at the stage of quercetin, which undergoes a two-step enzymatic conversion to yield this compound.

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be divided into two main stages: the general flavonoid pathway leading to the synthesis of quercetin, and the specific this compound branch pathway.

General Flavonoid Pathway to Quercetin

The synthesis of quercetin is a conserved pathway in many plant species. It begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This molecule then enters the flavonoid biosynthetic pathway.

The key enzymatic steps leading to quercetin are:

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to naringenin.

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.

-

Flavonoid 3'-Hydroxylase (F3'H): Hydroxylates dihydrokaempferol to produce dihydroquercetin.

-

Flavonol Synthase (FLS): Catalyzes the desaturation of dihydroquercetin to form quercetin.

This compound-Specific Branch Pathway

The conversion of quercetin to this compound involves two key enzymatic reactions that have been elucidated, notably in studies on Echinacea angustifolia.[1]

-

Flavone 6-Hydroxylase (F6H): This enzyme, a cytochrome P450 monooxygenase, catalyzes the hydroxylation of quercetin at the C-6 position of the A ring to produce 6-hydroxyquercetin (quercetagetin). In E. angustifolia, two P450 enzymes, EaF6H1 and EaF6H2, have been identified to possess this activity.[1]

-

O-methyltransferase (OMT): Following hydroxylation, an O-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the newly introduced 6-hydroxyl group, forming this compound. In E. angustifolia, two Caffeoyl-CoA O-methyltransferases (CCoAOMTs), EaCCoAOMT1 and EaCCoAOMT2, have been shown to mediate this 6-O-methylation.[1]

Key Enzymes and Quantitative Data

The specific enzymes that catalyze the final steps of this compound biosynthesis are crucial for understanding and engineering this pathway. While detailed kinetic data from the primary literature on the Echinacea enzymes is not fully available in public databases, this section summarizes the known characteristics and presents a template for the types of quantitative data that are essential for a thorough characterization.

Flavone 6-Hydroxylases (EaF6H1 and EaF6H2)

These are cytochrome P450 enzymes responsible for the critical 6-hydroxylation step.

| Enzyme | Substrate | Product | Relative Activity (%) |

| EaF6H1 | Quercetin | 6-Hydroxyquercetin | Data not available |

| Kaempferol | 6-Hydroxykaempferol | Data not available | |

| EaF6H2 | Quercetin | 6-Hydroxyquercetin | Data not available |

| Kaempferol | 6-Hydroxykaempferol | Data not available | |

| Table 1: Substrate Specificity of EaF6H1 and EaF6H2. This table illustrates the expected format for substrate specificity data. Published research indicates these enzymes act on flavonols, but specific activity values are not provided. |

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |

| EaF6H1 | Quercetin | Data not available | Data not available | Data not available |

| EaF6H2 | Quercetin | Data not available | Data not available | Data not available |

| Table 2: Kinetic Parameters of EaF6H1 and EaF6H2. This table shows the format for enzyme kinetic data. These specific values have not been published. |

O-Methyltransferases (EaCCoAOMT1 and EaCCoAOMT2)

These enzymes catalyze the final methylation step to produce this compound.

| Enzyme | Substrate | Product | Relative Activity (%) |

| EaCCoAOMT1 | 6-Hydroxyquercetin | This compound | Data not available |

| Caffeoyl-CoA | Feruloyl-CoA | Data not available | |

| EaCCoAOMT2 | 6-Hydroxyquercetin | This compound | Data not available |

| Caffeoyl-CoA | Feruloyl-CoA | Data not available | |

| Table 3: Substrate Specificity of EaCCoAOMT1 and EaCCoAOMT2. This table illustrates the expected format for substrate specificity data. The enzymes are annotated as CCoAOMTs, suggesting activity with caffeoyl-CoA, in addition to their role in this compound synthesis. |

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |

| EaCCoAOMT1 | 6-Hydroxyquercetin | Data not available | Data not available | Data not available |

| EaCCoAOMT2 | 6-Hydroxyquercetin | Data not available | Data not available | Data not available |

| Table 4: Kinetic Parameters of EaCCoAOMT1 and EaCCoAOMT2. This table shows the format for enzyme kinetic data. These specific values have not been published. |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the this compound biosynthesis pathway.

Transcriptome Analysis for Gene Discovery

This protocol outlines a general workflow for identifying candidate genes involved in this compound biosynthesis from a plant of interest.

Protocol:

-

Plant Material and RNA Extraction:

-

Collect various tissues (e.g., leaves, roots, flowers, stems) from the plant of interest.

-

Immediately freeze the tissues in liquid nitrogen and store at -80°C.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.

-

-

cDNA Library Construction and Sequencing:

-

Construct cDNA libraries from high-quality RNA samples using a kit such as the Illumina TruSeq RNA Sample Prep Kit.

-

Perform high-throughput sequencing on an Illumina platform (e.g., HiSeq or NovaSeq).

-

-

Data Analysis:

-

Perform quality control of raw sequencing reads using tools like FastQC.

-

Assemble the transcriptome de novo using software such as Trinity or SOAPdenovo-Trans.

-

Functionally annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

-

Identify candidate F6H and OMT genes based on sequence homology and phylogenetic analysis with known flavonoid-modifying enzymes.

-

Heterologous Expression and Enzyme Assays

This protocol describes the expression of candidate enzymes in a heterologous host (e.g., Saccharomyces cerevisiae or Escherichia coli) for functional characterization.

For Flavone 6-Hydroxylase (Cytochrome P450):

-

Cloning and Expression:

-

Clone the full-length coding sequence of the candidate F6H gene into a yeast expression vector (e.g., pYES-DEST52).

-

Co-transform the expression construct along with a vector containing a cytochrome P450 reductase (CPR) from the plant of interest or a model plant like Arabidopsis thaliana into a suitable yeast strain (e.g., WAT11).

-

Induce protein expression according to the vector system's protocol (e.g., with galactose for the pYES system).

-

-

Microsome Isolation:

-

Harvest the yeast cells and resuspend them in an extraction buffer.

-

Lyse the cells using glass beads or a French press.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomes in a storage buffer.

-

-

Enzyme Assay:

-

Set up the reaction mixture containing the microsomal fraction, the substrate (quercetin), and NADPH in a suitable buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the product and analyze it by HPLC or LC-MS.

-

For O-Methyltransferase:

-

Cloning and Expression:

-

Clone the coding sequence of the candidate OMT gene into an E. coli expression vector (e.g., pET-28a).

-

Transform the construct into an expression strain like E. coli BL21(DE3).

-

Induce protein expression with IPTG.

-

-

Protein Purification:

-

Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Assay:

-

Set up the reaction mixture containing the purified enzyme, the substrate (6-hydroxyquercetin), and the methyl donor S-adenosyl-L-methionine (SAM) in a suitable buffer.

-

Incubate the reaction and stop it as described for the F6H assay.

-

Analyze the product (this compound) by HPLC or LC-MS.

-

Reconstitution of the Pathway in Nicotiana benthamiana

This protocol allows for the in vivo reconstitution of the this compound biosynthesis pathway to confirm the function of the identified genes.

Protocol:

-

Vector Construction and Transformation:

-

Clone the coding sequences of the F6H and OMT genes into a plant expression binary vector (e.g., pEAQ-HT).

-

Transform the constructs into Agrobacterium tumefaciens strain GV3101.

-

-

Agroinfiltration:

-

Grow cultures of the Agrobacterium strains containing the F6H and OMT constructs.

-

Harvest and resuspend the bacterial cells in an infiltration buffer.

-

Mix the bacterial suspensions.

-

Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves with the bacterial mixture using a needleless syringe.

-

-

Metabolite Analysis:

-

After 5-7 days of incubation, harvest the infiltrated leaf tissue.

-

Extract the metabolites using a suitable solvent (e.g., methanol).

-

Analyze the extracts for the presence of this compound and its precursors using LC-MS.

-

Conclusion

The biosynthesis of this compound in plants is a specialized branch of the flavonoid pathway, characterized by a 6-hydroxylation and a subsequent 6-O-methylation of quercetin. The identification of the specific F6H and OMT enzymes in Echinacea angustifolia has provided valuable insights into the molecular basis of this pathway.[1] The experimental protocols detailed in this guide provide a framework for the discovery and characterization of these and other related enzymes in different plant species. Further research, particularly in obtaining detailed quantitative data on enzyme kinetics and in elucidating the regulatory mechanisms governing this pathway, will be crucial for the successful biotechnological production of this medicinally important flavonoid.

References

Patuletin: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known biological activities of Patuletin, a naturally occurring flavonoid. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Biological Activities of this compound

This compound (3,5,7,3',4'-pentahydroxy-6-methoxyflavone) is a flavonoid that has demonstrated a wide range of biological activities, positioning it as a compound of interest for therapeutic development. Its key pharmacological effects include anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial properties.

Anticancer Activity

This compound exhibits significant antiproliferative and pro-apoptotic effects in various cancer cell lines. A key mechanism of its anticancer action is the inhibition of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancer types and crucial for tumor cell survival and proliferation[1][2]. By inhibiting FASN, this compound disrupts cellular fatty acid metabolism, leading to an accumulation of malonyl-CoA, which in turn triggers apoptosis[1]. The apoptotic process induced by this compound involves the intrinsic pathway, characterized by the activation of caspase-3 and caspase-9[3].

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models. It has been shown to significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2)[4][5]. This anti-inflammatory action is mediated, at least in part, through the modulation of the NF-κB signaling pathway[6]. This compound has also been found to be effective in animal models of acute inflammation, such as carrageenan-induced paw edema[7].

Antioxidant Activity

As a flavonoid, this compound possesses strong antioxidant properties. It can effectively scavenge free radicals, as demonstrated in various antioxidant assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays[7][8][9]. This antioxidant capacity contributes to its other biological activities by mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. It exhibits inhibitory effects against certain pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. Its mechanisms of action include the inhibition of biofilm formation and the reduction of virulence factor production, such as staphyloxanthin and pyocyanin[10][11].

Neuroprotective Activity

Emerging evidence suggests that this compound may have neuroprotective effects. Its antioxidant and anti-inflammatory properties are likely to play a role in protecting neuronal cells from damage.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound from various studies.

Table 1: Anticancer Activity of this compound

| Cell Line | Assay | Endpoint | IC50 / Effect | Reference |

| SK-BR-3 (Human breast cancer) | MTT Assay | Cell Viability | IC50: 24 µM | [1] |

| SK-BR-3 (Human breast cancer) | Flow Cytometry | Apoptosis | 53.74% apoptosis at 80 µM | [1] |

| CaSki (Cervical cancer) | Crystal Violet | Proliferation | IC50: 88 µg/mL (264 µM) | [12] |

| MDA-MB-231 (Human breast cancer) | Crystal Violet | Proliferation | IC50: 55 µg/mL (165 µM) | [12] |

| SK-Lu-1 (Lung cancer) | Crystal Violet | Proliferation | IC50: 37 µg/mL (111 µM) | [12] |

Table 2: Antimicrobial Activity of this compound

| Microorganism | Assay | Endpoint | MIC / % Inhibition | Reference |

| Staphylococcus aureus | Broth Microdilution | Growth Inhibition | MIC: 2 mg/mL | [10] |

| Staphylococcus aureus | Biofilm Assay | Biofilm Formation | 27% inhibition at 1/4 MIC | [10] |

| Staphylococcus aureus | Staphyloxanthin Assay | Pigment Production | 53% inhibition at 1/4 MIC | [10] |

| Pseudomonas aeruginosa | Broth Microdilution | Growth Inhibition | MIC: 4 mg/mL | [11] |

| Pseudomonas aeruginosa | Biofilm Assay | Biofilm Formation | 48% inhibition at 1/4 MIC | [11] |

| Pseudomonas aeruginosa | Pyocyanin Assay | Pigment Production | 24% inhibition at 1/4 MIC | [11] |

Table 3: Antioxidant Activity of this compound

| Assay | Endpoint | IC50 / % Scavenging | Reference | |---|---|---|---|---| | DPPH Radical Scavenging | Radical Scavenging | SC50: ~31.9 µg/mL (for this compound 3-O-β-D-glucopyranoside) |[7][9] | | ABTS Radical Scavenging | Radical Scavenging | High activity reported for this compound glycosides |[8] |

Signaling Pathways and Experimental Workflows

This compound's Anticancer Signaling Pathway

This compound's primary anticancer mechanism involves the inhibition of Fatty Acid Synthase (FASN), leading to the induction of apoptosis through the intrinsic pathway.

This compound's Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory mediators.

Experimental Workflow for Anticancer Activity Assessment

A typical workflow to assess the anticancer activity of this compound involves cell viability assays, apoptosis detection, and protein expression analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Materials:

-

Cancer cell line (e.g., SK-BR-3)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0-160 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

Carrageenan-Induced Paw Edema in Mice

This in vivo model is used to evaluate the acute anti-inflammatory activity of this compound.

-

Animals:

-

Male Swiss albino mice (20-25 g)

-

-

Materials:

-

This compound solution

-

Carrageenan solution (1% w/v in saline)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

-

-

Procedure:

-

Divide the mice into groups: vehicle control, positive control, and this compound-treated groups (different doses).

-

Administer this compound or the control substances orally or intraperitoneally 1 hour before carrageenan injection.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of this compound.

-

Materials:

-

This compound solution (in methanol or ethanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Spectrophotometer

-

-

Procedure:

-

Prepare different concentrations of this compound and the positive control.

-

Mix 1 mL of each sample concentration with 1 mL of DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

-

Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Western Blot for FASN Expression

This technique is used to determine the effect of this compound on the protein expression of FASN.

-

Materials:

-

Cell lysates from this compound-treated and control cells

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against FASN

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

-

Procedure:

-

Separate the proteins from the cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-FASN antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound is a promising natural compound with a diverse range of biological activities that warrant further investigation for its therapeutic potential. Its well-defined mechanisms of action, particularly the inhibition of FASN in cancer and the modulation of the NF-κB pathway in inflammation, provide a strong rationale for its continued development as a lead compound. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound.

References

- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. caspase3 assay [assay-protocol.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. 2.6.1 Pyocyanin Assay [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]

- 12. mdpi.com [mdpi.com]

Patuletin: A Technical Guide on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patuletin, a naturally occurring flavonoid, has demonstrated significant potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the current scientific evidence supporting the anti-inflammatory effects of this compound. It details the compound's mechanisms of action, focusing on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document summarizes quantitative data from various in vitro and in vivo studies, presenting them in a structured format for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the scientific findings. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the therapeutic potential of this compound in inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders. The search for novel and effective anti-inflammatory agents with favorable safety profiles is a continuous endeavor in pharmaceutical research.

This compound, a 6-methoxy-quercetagetin, is a flavonoid found in various medicinal plants, including Tagetes patula (French marigold).[1] Flavonoids as a class are well-recognized for their diverse pharmacological activities, including antioxidant and anti-inflammatory properties.[2] Emerging evidence suggests that this compound possesses potent anti-inflammatory effects, making it a promising candidate for the development of new therapeutics. This guide aims to consolidate the existing scientific literature on this compound's anti-inflammatory actions, providing a detailed technical resource for the scientific community.

In Vitro Anti-inflammatory Activity

This compound has been shown to exert significant anti-inflammatory effects in various in vitro models, primarily by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways in immune cells such as macrophages.

Inhibition of Pro-inflammatory Cytokines and Mediators

This compound has demonstrated a potent ability to suppress the production of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[3][4]

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound

| Cell Line | Stimulant | This compound Concentration | Target Cytokine/Mediator | Inhibition (%) | Reference |

| RAW 264.7 | LPS | Not Specified | TNF-α | Significant Inhibition | [3] |

| RAW 264.7 | LPS | Not Specified | IL-1β | Significant Inhibition | [3] |

| RAW 264.7 | LPS | Not Specified | IL-6 | Significant Inhibition | [4] |

| RAW 264.7 | LPS | Not Specified | COX-2 | Significant Decrease | [3] |

Note: Specific percentage inhibition and IC50 values for cytokine production are not consistently reported in the currently available literature and represent a key area for future investigation.

Inhibition of Inflammatory Enzymes

While this compound has been reported to be a lipoxygenase inhibitor, specific IC50 values for its activity against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are not yet well-documented in the scientific literature.[5] This represents a critical knowledge gap that needs to be addressed to fully characterize the anti-inflammatory profile of this compound.

In Vivo Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been validated in several well-established animal models of inflammation. These studies demonstrate its efficacy in reducing edema, leukocyte infiltration, and other macroscopic signs of inflammation.

Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used assay to screen for acute anti-inflammatory activity. Oral administration of this compound has been shown to significantly suppress the development of paw edema in a dose-dependent manner.[6]

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

| Animal Model | This compound Dose (mg/kg, p.o.) | Time Point (hours) | Edema Inhibition (%) | Reference |

| Mice | 50 | 1-4 | Significant | [6] |

Note: The study by Usmanghani et al. (1985) reported significant inhibition but did not provide specific percentage values.

Histamine-Induced Paw Edema

This compound has also demonstrated efficacy in the histamine-induced paw edema model, suggesting its ability to interfere with the early phases of the inflammatory response.

Table 3: Effect of this compound on Histamine-Induced Paw Edema in Mice

| Animal Model | This compound Dose (mg/kg, p.o.) | Time Point (minutes) | Edema Inhibition (%) | Reference |

| Mice | 50 | 12-24 | 54-70% | [6] |

Adjuvant-Induced Arthritis

In a rodent model of adjuvant-induced arthritis (AIA), which mimics aspects of human rheumatoid arthritis, this compound revealed significant anti-inflammatory and anti-arthritic activities.[1] Treatment with this compound led to a reduction in paw swelling and milder bone destruction compared to the control group.[1]

Table 4: Effect of this compound on Adjuvant-Induced Arthritis in Rodents

| Animal Model | This compound Treatment | Key Findings | Reference |

| Rodent (AIA) | Not Specified | Significant anti-inflammatory and anti-arthritic activities, mild bone destruction | [1] |

Mechanisms of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways that are central to the inflammatory response. The primary targets identified to date are the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2. This compound has been shown to inhibit the activation of NF-κB.[1] While the precise molecular target of this compound within this pathway is not definitively established, its inhibitory effect likely involves the suppression of IκB kinase (IKK) activity, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades involving extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, plays a crucial role in transducing extracellular inflammatory signals into intracellular responses. This compound has been observed to inhibit the expression of p38 MAPK.[1] The p38 MAPK pathway is known to be involved in the biosynthesis of pro-inflammatory cytokines such as TNF-α and IL-1β. By inhibiting p38 activation, this compound can effectively downregulate the production of these key inflammatory mediators. The effects of this compound on ERK and JNK signaling in the context of inflammation require further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility and further research.

In Vivo: Carrageenan-Induced Paw Edema in Mice

This protocol is adapted from methodologies described in the literature for assessing acute anti-inflammatory activity.[6]

Materials:

-

Male ICR mice (20-25 g)

-

λ-Carrageenan (1% w/v in sterile saline)

-

This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Positive control: Indomethacin (10 mg/kg)

-

Plethysmometer

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Fast animals overnight with free access to water.

-

Divide animals into groups (n=6-8 per group): Vehicle control, this compound (various doses), and Positive control.

-

Administer this compound or the vehicle orally (p.o.).

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

-

Measure the paw volume immediately before carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

In Vivo: Adjuvant-Induced Arthritis in Rats

This protocol is based on the established model for studying chronic inflammation and anti-arthritic agents.[1]

Materials:

-

Male Wistar or Sprague-Dawley rats (150-180 g)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

This compound

-

Positive control: Methotrexate or a suitable NSAID

-

Calipers

Procedure:

-

Induce arthritis by a single intradermal injection of 0.1 mL of CFA into the sub-plantar region of the right hind paw on day 0.

-

Divide animals into treatment groups: Normal control, AIA control, this compound-treated, and Positive control.

-

Initiate treatment with this compound (prophylactic or therapeutic regimen).

-

Monitor body weight and paw volume at regular intervals throughout the study (e.g., every 3 days).

-

Score the severity of arthritis based on a standardized scoring system.

-

At the end of the study (e.g., day 21 or 28), collect blood samples for serological analysis of inflammatory markers (e.g., TNF-α, IL-1β).

-

Perform histopathological examination of the ankle joints to assess synovial inflammation, cartilage erosion, and bone resorption.

In Vitro: Measurement of Cytokine Production in RAW 264.7 Macrophages

This protocol outlines the general procedure for assessing the effect of this compound on cytokine production in a macrophage cell line.[3]

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

-

Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.

Conclusion and Future Directions

The available scientific evidence strongly supports the potential of this compound as a potent anti-inflammatory agent. Its ability to modulate the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory cytokine production, provides a solid mechanistic basis for its observed in vivo efficacy.

However, to advance the development of this compound as a therapeutic candidate, several key areas require further investigation:

-

Quantitative Pharmacological Characterization: There is a pressing need to determine the IC50 values of this compound against key inflammatory enzymes such as COX-1, COX-2, and 5-LOX. This will provide a more complete understanding of its pharmacological profile and potential for side effects.

-

Detailed Mechanistic Studies: Further research is required to pinpoint the precise molecular targets of this compound within the NF-κB and MAPK signaling cascades. Investigating its effects on IKK phosphorylation, IκBα degradation, and the activation of ERK and JNK will provide a more detailed understanding of its mechanism of action.

-

Pharmacokinetics and Bioavailability: Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential to assess its bioavailability and to design effective dosing regimens for future preclinical and clinical studies.

-

Preclinical Efficacy in Chronic Disease Models: While promising results have been obtained in acute and sub-chronic models of inflammation, further evaluation of this compound's efficacy in a wider range of chronic inflammatory disease models is warranted.

References

- 1. IKK phosphorylates Huntingtin and targets it for degradation by the proteasome and lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Ameliorates Inflammation and Letrozole-Induced Polycystic Ovarian Syndrome in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Cytotoxic Effects of Patuletin on Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the cytotoxic mechanisms of Patuletin, a natural flavonoid, against various cancer cell lines. It consolidates quantitative data, details experimental methodologies, and visualizes the key signaling pathways involved in its anticancer activity.

Introduction

This compound (3,5,7,3',4'-pentahydroxy-6-methoxyflavone) is a flavonoid compound found in several plant species, including those of the genus Tagetes and Eriocaulon.[1][2] Like other flavonoids, this compound has garnered interest for its diverse biological activities, including antioxidant, anti-inflammatory, and, most notably, anticancer properties.[3][4] Emerging research highlights its potential as a chemotherapeutic agent due to its ability to induce cytotoxicity and apoptosis in various cancer cell models.[5][6] This guide synthesizes the current understanding of this compound's cytotoxic effects, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental protocols used to elucidate these properties.

Quantitative Analysis of Cytotoxic and Antiproliferative Activity

This compound demonstrates significant dose-dependent cytotoxic and antiproliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and other quantitative measures are crucial for evaluating its potency and selectivity.

Table 1: In Vitro Efficacy of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Efficacy Metric | Result | Citation(s) |

|---|---|---|---|---|---|

| SK-BR-3 | Breast Cancer | MTT | IC50 | 24 µM | [5] |

| HeLa | Cervical Cancer | Sulforhodamine-B | GI50 (Growth Inhibition) | 0.6 ± 0.1 µg/ml | [7] |

| HeLa | Cervical Cancer | Sulforhodamine-B | LC50 (Lethal Concentration) | 2.5 ± 0.1 µg/ml | [7] |

| CaSki | Cervical Cancer | Crystal Violet | IC50 | 37.0 µg/mL (105.6 µM) | [4] |

| MDA-MB-231 | Breast Cancer | Crystal Violet | IC50 | 42.0 µg/mL (119.9 µM) | [4] |

| SK-Lu-1 | Lung Cancer | Crystal Violet | IC50 | 88.0 µg/mL (251.2 µM) |[4] |

Note: IC50 values may vary based on the specific assay, treatment duration, and cell culture conditions.

Mechanisms of this compound-Induced Cytotoxicity

This compound exerts its anticancer effects through multiple mechanisms, primarily by inhibiting a key metabolic enzyme and subsequently inducing programmed cell death.

Inhibition of Fatty Acid Synthase (FASN)

A primary mechanism of this compound's action, particularly in breast cancer cells, is the inhibition of Fatty Acid Synthase (FASN).[5][6] FASN is a crucial enzyme responsible for the de novo synthesis of fatty acids and is often overexpressed in cancer cells, where it contributes to membrane generation and signaling.[1][5]

This compound has been shown to:

-

Reduce FASN Gene and Protein Expression: It downregulates both the mRNA and protein levels of FASN in a dose-dependent manner.[5][6]

-

Inhibit Intracellular FASN Activity: Beyond reducing its expression, this compound directly inhibits the enzymatic activity of FASN within the cell.[5][6]

-

Deplete Intracellular Fatty Acids: The inhibition of FASN leads to a significant decrease in the levels of intracellular fatty acids.[5]

The pharmacological inhibition of FASN is a recognized strategy for cancer drug development, and this compound acts as a novel natural inhibitor of this enzyme.[5]

Induction of Apoptosis

The inhibition of FASN by this compound is closely linked to the induction of apoptosis (programmed cell death).[5][6] In SK-BR-3 breast cancer cells, treatment with this compound led to a dramatic, dose-dependent increase in the apoptotic cell population, rising from 4.10% in control cells to 53.74% in cells treated with 80 µM this compound.[5] This pro-apoptotic effect is a hallmark of its cytotoxic activity.[3][4]

Further investigation into the apoptotic mechanism reveals that this compound primarily triggers the intrinsic apoptotic pathway .[3][4] This is evidenced by the significant activation of caspase-9, a key initiator of the intrinsic pathway, compared to the modest activation of the extrinsic pathway mediator, caspase-8.[3] The activation cascade continues with the cleavage of executioner caspases, such as caspase-3, and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), confirming the execution of the apoptotic program.[3]

Signaling Pathways Modulated by this compound

The cytotoxic effects of this compound are orchestrated through the modulation of specific cellular signaling pathways.

FASN-Mediated Apoptosis Pathway

This compound's inhibition of FASN initiates a cascade that culminates in apoptosis. The accumulation of malonyl-CoA, a substrate for FASN, is considered a potential trigger for cancer cell death when FASN is inhibited.[5] This pathway represents a critical link between cellular metabolism and apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Quercetagetin and this compound: Antiproliferative, Necrotic and Apoptotic Activity in Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis of human breast cancer SK-BR-3 cell line via inhibiting fatty acid synthase gene expression and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces apoptosis of human breast cancer SK-BR-3 cell line via inhibiting fatty acid synthase gene expression and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Antioxidant Properties of Patuletin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patuletin, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its antioxidant effects. As a member of the flavonol subclass of flavonoids, its chemical structure endows it with the ability to scavenge free radicals and modulate cellular oxidative stress responses. This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of associated signaling pathways and workflows. The information herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel antioxidant agents.

Quantitative Antioxidant Activity of this compound and its Derivatives

The antioxidant capacity of this compound and its glycosidic forms has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, providing a comparative overview of its efficacy in different testing systems.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

| Compound | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) | Source |

| This compound-7-O-β-glucopyranoside | Not explicitly stated for the pure compound; an ethyl acetate extract rich in this compound showed an IC50 of 12.17 ± 0.23 | Ascorbic Acid | 5.00 ± 0.1 | [1] |

| Patulitrin (this compound-7-O-glucoside) | Exhibited dose-dependent scavenging activity; specific IC50 not provided. | L-Ascorbic Acid | Not specified | [2] |

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

| Compound | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) | Source |

| This compound glycosides | Showed high activity (86.07% scavenging) | Vitamin C | Not specified | [3] |

| Ethyl acetate extract containing this compound-7-O-β-glucopyranoside | 6.33 ± 0.27 | Not specified | Not specified | [1] |

Table 3: Other In Vitro Antioxidant Assays

| Assay | Compound/Extract | Result | Source |

| Lipid Peroxidation Inhibition | This compound glycosides | High capacity to inhibit linoleic acid peroxidation | [4] |

| Oxygen Radical Absorbance Capacity (ORAC) | Ethanolic extract containing this compound 3-O-β-D-glucopyranoside | 4581 µmol of Trolox equivalents/g of extract | [5] |

| Ferric Reducing Antioxidant Power (FRAP) | Not available for pure this compound | Not applicable | |

| Cellular Antioxidant Activity (CAA) | Not available for pure this compound | Not applicable |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the most common in vitro antioxidant assays applied to flavonoids like this compound.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

This compound (or its derivative)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or ethanol)

-

Spectrophotometer capable of reading at 517 nm

-

96-well microplate or cuvettes

-

Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Preparation of Positive Control: Prepare a stock solution and serial dilutions of the positive control (e.g., ascorbic acid) in the same manner as the sample.

-

Assay:

-

To a 96-well plate, add 100 µL of the various concentrations of the sample or positive control solutions to different wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol instead of the sample.

-

For the control, add 100 µL of the DPPH solution and 100 µL of methanol.

-

-

Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (DPPH solution without sample).

-

A_sample is the absorbance of the sample with DPPH solution.

-

-

IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

-

This compound (or its derivative)

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Methanol (or ethanol)

-

Phosphate buffered saline (PBS)

-

Spectrophotometer capable of reading at 734 nm

-

96-well microplate or cuvettes

-

Positive control (e.g., Trolox)

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Sample and Control Solutions: Prepare serial dilutions of this compound and a positive control (e.g., Trolox) in the appropriate solvent.

-

Assay:

-

Add a small volume (e.g., 10 µL) of the sample or positive control dilutions to a 96-well plate.

-

Add a larger volume (e.g., 190 µL) of the working ABTS•+ solution to each well.

-

-

Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of inhibition is calculated as:

Where:

-

A_control is the absorbance of the ABTS•+ solution without the sample.

-

A_sample is the absorbance of the ABTS•+ solution with the sample.

-

-

IC50 Determination: The IC50 value is determined from the plot of inhibition percentage versus concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

-

This compound (or its derivative)

-

FRAP reagent:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

-

Spectrophotometer capable of reading at 593 nm

-

96-well microplate

-

Positive control (e.g., Trolox or FeSO₄)

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of Sample and Standard Solutions: Prepare serial dilutions of this compound and a standard (e.g., FeSO₄) in the appropriate solvent.

-

Assay:

-

Add a small volume (e.g., 25 µL) of the sample or standard to a 96-well plate.

-

Add a larger volume (e.g., 175 µL) of the FRAP reagent to each well.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared using FeSO₄. The results are typically expressed as µM Fe(II) equivalents or Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a cell-based method that measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a peroxyl radical generator.

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

Cell culture medium

-

96-well black, clear-bottom tissue culture plates

-

2',7'-dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP) as a radical initiator

-

This compound

-

Positive control (e.g., Quercetin)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.

-

Treatment: Remove the growth medium and wash the cells with PBS. Treat the cells with different concentrations of this compound or a positive control along with DCFH-DA (e.g., 25 µM) for 1 hour at 37°C.

-

Radical Initiation: Wash the cells with PBS to remove the treatment medium. Add the ABAP solution (e.g., 600 µM) to induce oxidative stress.

-

Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

-

Calculation: The CAA value is calculated from the area under the fluorescence versus time curve. The EC50 value (median effective concentration) is the concentration of the compound required to inhibit DCF formation by 50%. Results are often expressed as Quercetin Equivalents (QE).

Signaling Pathways and Experimental Workflows

Proposed Antioxidant Signaling Pathway for this compound

Flavonoids, including this compound, are thought to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway implicated is the Keap1-Nrf2 pathway. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophiles (including some flavonoids), Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Caption: Proposed Keap1-Nrf2 signaling pathway activation by this compound.

Experimental Workflow: DPPH Assay

The following diagram illustrates a typical workflow for determining the antioxidant capacity of a test compound using the DPPH assay.

Caption: General experimental workflow for the DPPH radical scavenging assay.

Conclusion

The available in vitro data suggest that this compound and its glycosides possess significant antioxidant properties, as demonstrated by their ability to scavenge free radicals in chemical assays. While quantitative data for the pure aglycone is still emerging, the consistent activity observed in extracts and glycosidic forms highlights its potential as a potent antioxidant. The likely mechanism of action extends beyond direct scavenging to include the modulation of cellular antioxidant defenses through pathways such as Keap1-Nrf2. The standardized protocols provided in this guide offer a foundation for further research to precisely quantify the antioxidant efficacy of pure this compound and to further elucidate its mechanisms of action in cellular systems. Such studies are essential for the potential development of this compound as a therapeutic agent for conditions associated with oxidative stress.

References

- 1. researchgate.net [researchgate.net]

- 2. worldwidejournals.com [worldwidejournals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory and Antioxidant Properties of the Extract, Tiliroside, and this compound 3-O- β-D-Glucopyranoside from Pfaffia townsendii (Amaranthaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Patuletin: A Technical Guide to its Core Biochemical Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Patuletin, a naturally occurring flavonol, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, its CAS number, and molecular weight. It further delves into its mechanisms of action as a pro-apoptotic, anti-inflammatory, and antioxidant agent, supported by quantitative data and detailed experimental protocols. This document aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic applications of this compound.

Physicochemical Properties of this compound

This compound (3,5,7,3',4'-Pentahydroxy-6-methoxyflavone) is a flavonoid compound found in various plant species, including spinach and French marigold (Tagetes patula)[1]. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 519-96-0 | [2][3][4][5] |

| Molecular Formula | C₁₆H₁₂O₈ | [2][4] |

| Molecular Weight | 332.26 g/mol | [2][3] |

Pro-Apoptotic Activity and Mechanism of Action

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. A key mechanism underlying this activity is the inhibition of Fatty Acid Synthase (FASN), an enzyme overexpressed in many human cancers and crucial for their survival[3].

Inhibition of Fatty Acid Synthase (FASN)

This compound acts as an inhibitor of FASN, leading to a cascade of events that culminate in apoptosis[3][6]. The inhibition of FASN results in the accumulation of its substrate, malonyl-CoA. This accumulation is believed to be a primary trigger for apoptosis in cancer cells[2]. Furthermore, FASN inhibition can lead to an increase in ceramide levels, which in turn upregulates the pro-apoptotic gene BNIP3[3][7].

Induction of the Intrinsic Apoptotic Pathway

The downstream effects of FASN inhibition by this compound converge on the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by the release of cytochrome c from the mitochondria, which then leads to the activation of a caspase cascade, including the initiator caspase-9 and the executioner caspase-3[8].

Anti-proliferative Activity Data

The anti-proliferative efficacy of this compound has been quantified in several cancer cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) reported as follows:

| Cell Line | Cancer Type | IC₅₀ (µM) | Source(s) |

| SK-BR-3 | Breast Cancer | 24 | [6] |

| CaSki | Cervical Cancer | 37 µg/mL | [2] |

| MDA-MB-231 | Breast Cancer | 86 µg/mL | [2] |

| SK-Lu-1 | Lung Cancer | 18 µg/mL | [2] |

Anti-Inflammatory Properties

This compound exhibits potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β)[9].

Inhibition of TNF-α Signaling

TNF-α is a key cytokine that drives inflammatory responses. It binds to its receptor (TNFR1), initiating a signaling cascade that involves adaptor proteins like TRADD and TRAF2, and ultimately leads to the activation of transcription factors such as NF-κB, which promotes the expression of inflammatory genes[]. This compound has been shown to inhibit the production of TNF-α, thereby dampening this inflammatory cascade[9].

Antioxidant Activity

This compound demonstrates significant antioxidant properties, which contribute to its therapeutic potential. Its ability to scavenge free radicals has been evaluated using various in vitro assays.

Quantitative Antioxidant Data

The antioxidant capacity of this compound and its glycosides has been quantified using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

| Assay | Compound/Extract | Activity | Source(s) |

| DPPH | This compound Glycosides | 85.59% - 86.07% scavenging | [11] |

| ABTS | This compound Glycosides | 90.27% - 90.76% scavenging | [11] |

| DPPH | Pfaffia townsendii extract (containing this compound 3-O-β-D-glucopyranoside) | SC₅₀ ≈ 31.9 µg/mL | [12][13] |

| ORAC | Pfaffia townsendii extract (containing this compound 3-O-β-D-glucopyranoside) | 4581 µmol of Trolox equivalents/g of extract | [12][13] |

Experimental Protocols

Determination of Anti-proliferative Activity (MTT Assay)

This protocol outlines the general steps for assessing the effect of this compound on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Plating: Seed cells (e.g., SK-BR-3) into a 96-well plate at a density of approximately 5x10³ cells per well and incubate for 24 hours to allow for cell attachment[6].

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40, 80, 160 µM) and a vehicle control for a specified duration, typically 24 hours[6].

-

MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[6].

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO (200 µL/well), to dissolve the formazan crystals. Incubate for approximately 15 minutes with gentle shaking[6].

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate spectrophotometer[6].

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting cell viability against the concentration of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound in plant extracts.

Chromatographic Conditions:

-

System: Milichrom-6 chromatograph or equivalent.

-

Column: KAH-6-80-4 (2 mm x 80 mm; Separon-C18, 7µm).

-

Mobile Phase: Acetonitrile and 1% aqueous acetic acid (3:7 v/v).

-

Mode: Isocratic.

-

Flow Rate: 100 µL/min.

-

Detection: UV at 360 nm.

-

Injection Volume: 4 µL.

Methodology:

-

Standard Preparation: Prepare a reference solution of this compound by accurately weighing approximately 0.05 g of the standard, dissolving it in 70% ethanol in a 50 ml volumetric flask, and diluting to the mark.

-

Sample Preparation: Prepare a water-alcohol extract from the plant material (e.g., Tagetes patula flowers).

-

Analysis: Inject equal volumes (4 µL) of the standard solution and the sample extract into the HPLC system.

-

Quantification: Compare the peak area of this compound in the sample chromatogram with that of the standard solution to determine its concentration.

Conclusion

This compound is a promising natural compound with well-defined physicochemical properties and multifaceted biological activities. Its ability to induce apoptosis in cancer cells through the inhibition of FASN, coupled with its potent anti-inflammatory and antioxidant effects, positions it as a strong candidate for further investigation in the development of novel therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Fatty acid synthase inhibition triggers apoptosis during S phase in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quercetagetin and this compound: Antiproliferative, Necrotic and Apoptotic Activity in Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces apoptosis of human breast cancer SK-BR-3 cell line via inhibiting fatty acid synthase gene expression and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Fatty Acid Synthase Inhibitors Induce Apoptosis in Non-Tumorigenic Melan-A Cells Associated with Inhibition of Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-TNF-α and anti-arthritic effect of this compound: A rare flavonoid from Tagetes patula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Inflammatory and Antioxidant Properties of the Extract, Tiliroside, and this compound 3-O- β-D-Glucopyranoside from Pfaffia townsendii (Amaranthaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Comprehensive Review of Patuletin: Mechanisms, Therapeutic Potential, and Experimental Insights

Abstract: Patuletin, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its potent anti-inflammatory, antioxidant, and antiproliferative activities. We delve into the molecular mechanisms underpinning these effects, notably the inhibition of the NF-κB and p38 MAPK signaling pathways in inflammation and the suppression of fatty acid synthase (FASN) to induce apoptosis in cancer cells. This paper summarizes key quantitative data, details common experimental protocols for its study, and presents visual diagrams of its primary mechanisms of action. The compiled evidence underscores this compound's potential as a promising lead compound for the development of novel therapeutics in oncology and inflammatory diseases.

Introduction

This compound (3,5,7,3′,4′-pentahydroxy-6-methoxyflavone) is a flavonol, a class of flavonoids recognized for their broad biological activities. It was first isolated from the flowers of French Marigold (Tagetes patula) and has since been identified in other plant species, including Eriocaulon sp. and Pfaffia townsendii.[1] Structurally, it is a methoxylated derivative of quercetagetin. Research has revealed that this compound possesses a wide array of pharmacological effects, including anti-inflammatory, antioxidant, antiproliferative, cytotoxic, anti-arthritic, and hepatoprotective properties.[2] Its multi-target nature makes it a compound of significant interest for researchers in drug discovery and development.

Pharmacological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key cellular signaling pathways.

Anti-inflammatory and Anti-arthritic Effects

This compound has demonstrated significant anti-inflammatory activity in both in vitro and in vivo models.[2] Its mechanism is largely attributed to the suppression of key inflammatory signaling pathways. Studies have shown that this compound can inhibit the expression of p38 MAPK and NF-κB.[3] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and IL-6.[3] Furthermore, this compound effectively reduces the production of reactive oxygen species (ROS) from phagocytes and suppresses T-cell proliferation, contributing to its immunomodulatory and anti-arthritic potential.[2] In rodent models of adjuvant-induced arthritis, this compound was found to significantly reduce inflammation and bone destruction.

References

- 1. The Computational Preventive Potential of the Rare Flavonoid, this compound, Isolated from Tagetes patula, against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Flavonoids from French Marigold (Florets of Tagetes patula L.) on Acute Inflammation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]